4-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline
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Overview
Description
4-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline is an organic compound that features a thiazole ring and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the reaction of 4-(methylsulfanyl)aniline with 1,3-thiazol-5-ylmethyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
4-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methyl-1,3-thiazol-5-yl)ethanone
- 2-(4-Methyl-1,3-thiazol-5-yl)ethanesulfonyl fluoride hydrochloride
Uniqueness
4-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline is unique due to its specific combination of a thiazole ring and an aniline group with a methylsulfanyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12N2S2 |
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Molecular Weight |
236.4 g/mol |
IUPAC Name |
4-methylsulfanyl-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C11H12N2S2/c1-14-10-4-2-9(3-5-10)13-7-11-6-12-8-15-11/h2-6,8,13H,7H2,1H3 |
InChI Key |
AAOLKJVMKCGDRG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)NCC2=CN=CS2 |
Origin of Product |
United States |
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